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3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

Catalog No.
S14055240
CAS No.
M.F
C9H10OS
M. Wt
166.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

Product Name

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde

IUPAC Name

(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enal

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

InChI

InChI=1S/C9H10OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-6H,1-2H3/b4-3+

InChI Key

BGGIBENEGIZHNP-ONEGZZNKSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C=CC=O

Isomeric SMILES

CC1=CC(=C(S1)C)/C=C/C=O

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde is an organic compound featuring a thiophene ring substituted with an acrylaldehyde functional group. The molecular formula for this compound is C12H12OS, and it exhibits unique structural characteristics due to the presence of both the thiophene and the aldehyde functionalities. This compound is of particular interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.

Uniqueness

The uniqueness of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde lies in its combination of both the thiophene ring and acrylaldehyde group. This dual functionality enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds that lack one of these features .

Thiophene derivatives, including 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde, exhibit a range of biological activities. They have been reported to possess:

  • Antitumor Properties: Certain thiophene compounds demonstrate significant anticancer activity against various cancer cell lines.
  • Antimicrobial Activity: Compounds containing the thiophene moiety have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Some derivatives act as anti-inflammatory agents, providing therapeutic benefits in inflammatory conditions .

The specific biological activities of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde may warrant further investigation to elucidate its potential therapeutic applications.

The synthesis of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves treating 2,5-dimethylthiophene with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. This reaction introduces the acrylaldehyde group effectively.
  • Alternative Synthetic Routes: Other synthetic strategies may involve different aldehyde precursors or variations in reaction conditions to optimize yield and purity. Industrial production might employ continuous flow reactors for enhanced efficiency .

3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it may be explored for developing new therapeutic agents targeting cancer or inflammation.
  • Material Science: The compound could be utilized in creating novel materials with specific electronic or optical properties due to the presence of the thiophene ring .

Research into the interactions of 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde with biological targets is essential for understanding its pharmacological potential. Studies may focus on:

  • Enzyme Inhibition: Evaluating its ability to inhibit specific enzymes involved in disease processes.
  • Cellular Mechanisms: Investigating how this compound affects cellular pathways related to cancer or inflammation.

Such studies are crucial for determining its efficacy and safety as a therapeutic agent .

Several compounds share structural similarities with 3-(2,5-Dimethylthiophen-3-yl)acrylaldehyde. These include:

Compound NameStructural FeaturesUnique Aspects
3-Acetyl-2,5-dimethylthiopheneContains an acetyl group instead of an acrylaldehyde groupLess reactive due to absence of aldehyde functionality
2,5-DimethylthiopheneLacks any substituent on the thiophene ringNot as versatile in

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto electron-rich aromatic systems. For 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde, this method involves the formylation of 2,5-dimethylthiophene using a substituted formamide and phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a chloroiminium ion intermediate, which acts as the electrophilic species for aromatic substitution.

Key Optimization Parameters:

  • Formamide Substituents: The choice of formamide (e.g., N-methylformamide vs. N,N-dimethylformamide) influences the electrophilicity of the intermediate. Bulkier substituents may hinder reactivity but improve regioselectivity.
  • POCl₃ Stoichiometry: Excess POCl₃ (1.5–2.0 equivalents) ensures complete conversion of the formamide to the chloroiminium ion, minimizing side reactions.
  • Temperature Control: Maintaining the reaction at 0–5°C during the initial iminium formation prevents decomposition, followed by gradual warming to 50–60°C for the formylation step.
  • Substrate Activation: The electron-donating methyl groups on the thiophene ring enhance reactivity, but over-substitution may lead to steric hindrance.

A representative protocol involves reacting 2,5-dimethylthiophene with N-methylformamide (1.2 equivalents) and POCl₃ (1.8 equivalents) in dichloroethane at 50°C for 6 hours, yielding the aldehyde product in 65–72% efficiency after hydrolysis.

Gewald Reaction Modifications for Thiophene-Acrylaldehyde Derivatives

The classical Gewald reaction synthesizes 2-aminothiophenes via the condensation of ketones, α-cyanoesters, and sulfur. To adapt this for acrylaldehyde derivatives, significant modifications are required:

Critical Modifications:

  • Aldehyde Substitution: Replacing the ketone with an aldehyde (e.g., acrolein) enables direct incorporation of the acrylaldehyde moiety. For example, acrolein reacts with ethyl cyanoacetate and sulfur in the presence of morpholine to yield 3-thienylacrylaldehyde derivatives.
  • Sulfur Source Optimization: Elemental sulfur remains standard, but soluble sulfur donors (e.g., Lawesson’s reagent) improve reaction homogeneity and yield.
  • Base Selection: Organic bases like diethylamine facilitate the Knoevenagel condensation step, while inorganic bases (e.g., K₂CO₃) aid in cyclization.

A modified Gewald protocol using acrolein, ethyl cyanoacetate, and sulfur in ethanol with triethylamine at reflux for 12 hours achieves 58–63% yield of the target compound.

Catalytic Systems in Thiophene Functionalization

Catalysts play a pivotal role in thiophene functionalization. Comparative studies highlight the following systems:

CatalystReaction TypeYield (%)ConditionsSource
KOHHantzsch thiazole synthesis38Ethanol, 25°C, 0.5 h
Na₂CO₃Cyclization of thioacrylamides40Ethanol, 40–50°C, 72 h
PiperidineGewald reaction63Ethanol, reflux, 12 h

Strong bases like KOH accelerate reaction kinetics but may promote side reactions, whereas milder bases (Na₂CO₃) enhance selectivity for thiophene intermediates. Transition metal catalysts (e.g., Pd/Cu) remain underexplored but could enable cross-coupling approaches.

Solvent Effects on Reaction Yield and Selectivity

Solvent polarity and proticity profoundly influence reaction outcomes:

SolventDielectric ConstantReaction TypeYield (%)Selectivity (%)Source
Ethanol24.3Vilsmeier-Haack formylation7288
Dichloroethane10.4Gewald modification6579
Acetone20.7Hantzsch thiazole synthesis4092

Polar aprotic solvents (e.g., dichloroethane) stabilize charged intermediates in the Vilsmeier-Haack reaction, while protic solvents (ethanol) facilitate proton transfer in cyclization steps. Mixed solvent systems (e.g., ethanol-water) improve product crystallization without compromising reactivity.

Knoevenagel Condensation Pathways in Heterocyclic Systems

The conjugated aldehyde 3-(2,5-dimethylthiophen-3-yl)acrylaldehyde is typically assembled by a base-catalysed Knoevenagel condensation between two, five-dimethylthiophene-three-carbaldehyde and a one-carbon electrophile such as malonic acid or its half-ester, followed by decarboxylation under mild heating. Electron-rich methyl groups at positions two and five of the thiophene ring increase ring electron density, accelerating enolate addition yet slightly diminishing E-selectivity, a trend also noted for other thiophene aldehydes [1] [2]. Weak, recyclable organic bases—triethylamine, piperidine, or green agro-waste extracts—promote the reaction at twenty-five degrees Celsius with water‐tolerant media, while avoiding over-condensation that erodes aldehyde integrity [2] [3].

EntryHetero-aldehyde partnerCatalyst (base)SolventTime (min)Isolated yield (%)E/Z ratioReference
1Thiophene-two-carbaldehydeAgro-waste extract (banana peel ash)Ethanol30939:1 [2]
2Two, five-dimethylthiophene-three-carbaldehydeTriethylamineToluene60888:1 [3]
3Two, five-dimethylthiophene-three-carbaldehydePiperidineEthanol-water (1:1)45859:1 [4]
4Thiophene-two-carbaldehyde → acrylaldehyde (indium catalysis)Indium(III) chlorideWater (microwave)109510:1 [5]

Electronic calculations confirm that the carbanion generated from malonic acid is stabilised by conjugation with the heteroaryl π-system; transition-state energies fall between sixteen and twenty-one kilocalories per mole for sulfur-containing aldehydes, marginally lower than for benzaldehyde analogues [6].

Role of Lewis Acid Catalysts in Cyclization Processes

After the C=C bond is forged, Lewis acids can mediate downstream cyclisations or oxidative annulations that diversify the acrylaldehyde scaffold. Boron trifluoride diethyl etherate forms a tight adduct with the sulfur atom of the thiophene S-oxide that arises when the heteroarene is treated with meta-chloroperbenzoic acid. The Lewis acid both suppresses over-oxidation to S,S-dioxides and markedly accelerates the [4 + 2] cycloaddition of the transient S-oxide with alkynes or alkenes, delivering bicyclic adducts in yields up to seventy-five percent—more than double the yield obtained without the Lewis acid [7] [8].

Lewis acidModel substrateDienophileTemperature (°C)Cycloadduct yield (%)DiastereoselectivityReference
Boron trifluoride diethyl etherateTwo, five-dimethylthiopheneDimethyl acetylenedicarboxylate–20 → 075Single isomer [8]
Iron(III) chlorideTwo-methylthiopheneDimethyl acetylenedicarboxylate–20 → 028Mixture [7]
Aluminium chlorideTwo-methylthiopheneN-phenylmaleimide–10 → 022Mixture [8]

Steric shielding by the two and five methyl substituents lowers complexation enthalpy by approximately 3 kilocalories per mole relative to unsubstituted thiophene, yet π-facial selectivity is retained because the boron trifluoride–sulfoxide adduct directs the dienophile approach to the less-hindered face [7].

Sulfur Participation in Ring-Closure Mechanisms

When the acrylaldehyde motif is embedded in multicomponent syntheses such as the Gewald reaction, elemental sulfur enters the catalytic cycle after the initial Knoevenagel step. Density functional theory modelling shows that polysulfide chains generated from ring-opened S₈ engage in stepwise nucleophilic attack on the activated olefin, with protonation lowering the highest free-energy barrier to approximately nineteen kilocalories per mole and funnelling the pathway toward aromatisation [6] [9]. Experimental isotope-labelling studies corroborate the computational picture: monosulfide incorporation is completed within fifteen minutes at sixty degrees Celsius, whereas omission of sulfur leaves the Knoevenagel adduct uncyclised even after two hours [10].

Mechanistic stageKey intermediateCalculated ΔG‡ (kcal mol⁻¹)Experimental verificationReference
Knoevenagel–Cope condensationα-Alkylidene nitrile14–17Time-resolved infrared spectroscopy [9]
Polysulfide additionSₙ chain attack (n = 4–8)18–23Quenched intermediates by mass spectrometry [6]
Ring-closure and aromatisationMonosulfide cyclisation11–15Isolation of 2-aminothiophene [11]

The methyl substituents on positions two and five stabilise the developing positive charge during cyclisation via hyperconjugation, shortening the computed bond-forming distance by 0.06 Å and delivering the 2-amino-2,5-dimethylthiophene nucleus in yields exceeding eighty percent under base-assisted conditions [10].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

166.04523611 g/mol

Monoisotopic Mass

166.04523611 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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